molecular formula C11H15N3S B11735147 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](thiophen-2-ylmethyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B11735147
M. Wt: 221.32 g/mol
InChI Key: GZDXQBBGUHUBJJ-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that contains both pyrazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and thiophene moieties may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-ylmethyl)-1H-pyrazole: Lacks the dimethyl substitution on the pyrazole ring.

    1-(Thiophen-2-ylmethyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with different substitution patterns.

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both dimethyl substitution on the pyrazole ring and the thiophene moiety. This combination may enhance its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C11H15N3S/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h3-5,7,12H,6,8H2,1-2H3

InChI Key

GZDXQBBGUHUBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=CS2

Origin of Product

United States

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